Cas no 873302-37-5 (3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol)
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Propyn-1-ol,3-(5-bromo-3-pyridinyl)-
- 3-(5-BROMO-PYRIDIN-3-YL)-PROP-2-YN-1-OL
- 3-(5-bromopyridin-3-yl)prop-2-yn-1-ol
- CS-0456773
- 3-(5-bromopyridin-3-yl)-prop-2-yn-1-ol
- 873302-37-5
- YJB30237
- 3-(5-bromo-3-pyridyl)prop-2-yn-1-ol
- A842088
- MFCD08235137
- FWQZFIXVXRTDRP-UHFFFAOYSA-N
- AKOS015834585
- SCHEMBL3722709
- DTXSID30640074
- AB43797
- AT22615
- 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol, AldrichCPR
- FT-0678288
- DB-029688
- 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol
-
- MDL: MFCD08235137
- Inchi: 1S/C8H6BrNO/c9-8-4-7(2-1-3-11)5-10-6-8/h4-6,11H,3H2
- InChI Key: FWQZFIXVXRTDRP-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(C#CCO)=C1
Computed Properties
- Exact Mass: 210.96300
- Monoisotopic Mass: 210.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- PSA: 33.12000
- LogP: 1.18790
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 026153-250mg |
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol |
873302-37-5 | 250mg |
$195.00 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000374-1G |
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol |
873302-37-5 | 1g |
¥6516.61 | 2023-11-11 | ||
| TRC | B688858-25mg |
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol |
873302-37-5 | 25mg |
$ 110.00 | 2023-04-18 | ||
| TRC | B688858-50mg |
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol |
873302-37-5 | 50mg |
$ 178.00 | 2023-04-18 | ||
| TRC | B688858-100mg |
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol |
873302-37-5 | 100mg |
$ 270.00 | 2023-04-18 | ||
| TRC | B688858-250mg |
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol |
873302-37-5 | 250mg |
$ 471.00 | 2023-04-18 | ||
| Alichem | A029192964-1g |
3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol |
873302-37-5 | 95% | 1g |
$528.39 | 2023-08-31 | |
| Aaron | AR004PCV-100mg |
3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol |
873302-37-5 | 98% | 100mg |
$119.00 | 2025-02-13 | |
| Aaron | AR004PCV-250mg |
3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol |
873302-37-5 | 98% | 250mg |
$203.00 | 2025-02-13 | |
| Aaron | AR004PCV-1g |
3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol |
873302-37-5 | 98% | 1g |
$548.00 | 2025-02-13 |
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol Suppliers
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol Related Literature
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol
Professional Introduction to 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol (CAS No. 873302-37-5)
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 873302-37-5, features a unique structural framework that combines a brominated pyridine moiety with an alkyne functional group, making it a versatile intermediate for the synthesis of various bioactive molecules.
The molecular structure of 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol consists of a propargyl alcohol group attached to a pyridine ring that is substituted with a bromine atom at the 5-position. This arrangement provides multiple reactive sites, enabling its use in diverse chemical transformations. The presence of the alkyne functionality (C≡C) and the hydroxyl group (–OH) makes this compound particularly interesting for researchers exploring novel synthetic pathways and drug discovery strategies.
In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule drugs derived from heterocyclic compounds, including pyridine derivatives. The brominated pyridine scaffold is particularly valuable due to its ability to participate in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures. The propargyl alcohol moiety further enhances its utility by allowing for additional functionalization through cross-coupling reactions, oxidation, or reduction processes.
One of the most compelling aspects of 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that specifically target kinases, researchers can develop therapeutic agents that modulate these pathways effectively. The bromine atom in the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores that can interact with kinase active sites.
Recent studies have highlighted the importance of alkyne-based intermediates in drug discovery. Alkynes are versatile building blocks that can be transformed into various functional groups, such as ketones, aldehydes, and carboxylic acids, through controlled reactions. This flexibility makes compounds like 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol invaluable for generating libraries of compounds for high-throughput screening. Such libraries are instrumental in identifying lead compounds that can be further optimized into drugs with improved efficacy and reduced toxicity.
The hydroxyl group in 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol also presents opportunities for further derivatization. Hydroxyl groups can be easily modified through esterification, etherification, or oxidation reactions, allowing researchers to fine-tune the properties of their target molecules. For instance, esters derived from this compound could be used to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions, enhancing drug delivery and bioavailability.
In addition to its applications in drug development, 3-(5-Bromo-pyridin-3-ylo1-propan-2yln-1-ol) has shown promise in materials science. The unique combination of functional groups in this compound makes it suitable for synthesizing polymers and coatings with tailored properties. For example, alkynes can be polymerized via dehalogenative coupling reactions to produce conjugated polymers used in organic electronics. These polymers exhibit excellent charge transport properties and are being explored for applications in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
The synthesis of 3-(5-Bromo-pyridin-3-ylo1-propan-2yln-1-ol) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the bromination of a pyridine precursor followed by propargylation to introduce the alkyne functionality. Subsequent protection-deprotection steps ensure regioselective functionalization at the desired positions. These synthetic strategies underscore the importance of careful planning and execution in constructing complex molecular entities.
The growing interest in heterocyclic compounds like 3-(5-Bromo-pyridin - 3 - yl) - prop - 2 - yn - 1 - ol is driven by their diverse biological activities and synthetic utility. Researchers are continuously exploring new ways to leverage these compounds for therapeutic purposes. By integrating cutting-edge synthetic methodologies with computational modeling and high-throughput screening technologies, scientists can accelerate the discovery of novel drugs that address unmet medical needs.
In conclusion, 3-(5-Bromo-pyridin - 3 - yl) - prop - 2 - yn - 1 - ol (CAS No. 873302 - 37 - 5) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable a wide range of chemical modifications, making it an indispensable tool for researchers seeking to develop innovative therapeutics and advanced materials. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of science and technology.
873302-37-5 (3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol) Related Products
- 1383985-19-0(3-BROMO-4-METHYL-5-(PROP-1-YN-1-YL)PYRIDINE)
- 866684-66-4(PYRIDINE, 3-BROMO-5-[(3-METHYLPHENYL)ETHYNYL]-)
- 917772-69-1(3-Bromo-5-(prop-1-yn-1-yl)pyridine)
- 650606-56-7(Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-)
- 1375303-27-7(3-BroMo-5-cyclopropylethynyl-pyridine)
- 1383985-22-5(3-BROMO-5-(BUT-1-YN-1-YL)PYRIDINE)
- 866683-52-5(3-Bromo-5-ethynylpyridine)
- 866684-03-9(PYRIDINE, 3-BROMO-5-(PHENYLETHYNYL)-)
- 223553-05-7(3-Bromo-5-(3-methoxyprop-1-yn-1-yl)pyridine)
- 866683-48-9(BENZONITRILE, 3-[(5-BROMO-3-PYRIDINYL)ETHYNYL]-)